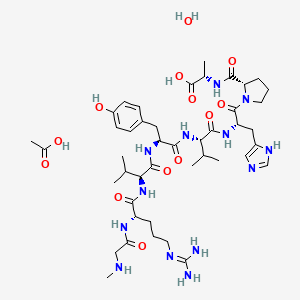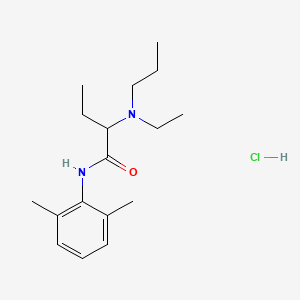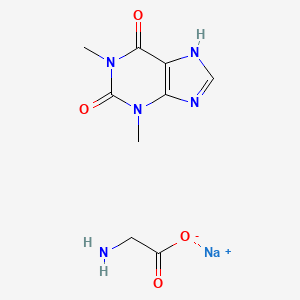
Theophylline Sodium Glycinate
Vue d'ensemble
Description
Theophylline Sodium Glycinate is a compound that combines theophylline, a methylxanthine derivative, with glycine, an amino acid. Theophylline is known for its diuretic, smooth muscle relaxant, bronchial dilation, cardiac, and central nervous system stimulant activities . The combination with glycine aims to enhance the solubility and reduce the gastric irritation commonly associated with theophylline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Theophylline Sodium Glycinate is prepared by combining theophylline with sodium hydroxide and glycine. The process involves dissolving theophylline in sodium hydroxide to form a ropy suspension, followed by the addition of glycine. The mixture is then heated gently to effect solution and filtered to remove any undissolved material .
Industrial Production Methods: In industrial settings, the preparation involves mixing equimolecular proportions of theophylline sodium and glycine, buffered with an additional mole of glycine. The mixture is dried at 105°C for four hours to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Theophylline Sodium Glycinate undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms in the purine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: 1,3-dimethyluric acid.
Reduction Products: Reduced forms of theophylline.
Substitution Products: Various alkylated or acylated derivatives of theophylline.
Applications De Recherche Scientifique
Theophylline Sodium Glycinate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying methylxanthine derivatives and their interactions.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic AMP.
Medicine: Utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: Employed in the formulation of pharmaceuticals to enhance solubility and reduce gastric irritation.
Mécanisme D'action
Theophylline Sodium Glycinate exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Theophylline inhibits type III and type IV phosphodiesterase, leading to increased levels of cyclic AMP in smooth muscle cells, resulting in bronchodilation.
Adenosine Receptor Blockade: Theophylline blocks adenosine receptors, preventing bronchoconstriction mediated by adenosine.
Histone Deacetylase Activation: Theophylline activates histone deacetylase, which may contribute to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Theobromine: Another methylxanthine derivative found in cocoa and chocolate, with similar pharmacological effects but less potent.
Caffeine: A widely consumed methylxanthine with stimulant effects on the central nervous system, commonly found in coffee and tea.
Aminophylline: A compound that combines theophylline with ethylenediamine to enhance solubility and reduce irritation.
Uniqueness: Theophylline Sodium Glycinate is unique due to its combination with glycine, which enhances its solubility and reduces gastric irritation compared to other theophylline derivatives .
Propriétés
IUPAC Name |
sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905845 | |
| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8000-10-0, 10092-68-9 | |
| Record name | Theophylline sodium glycinate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, sodium salt, compd. with theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOPHYLLINE SODIUM GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


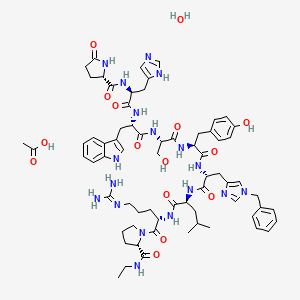
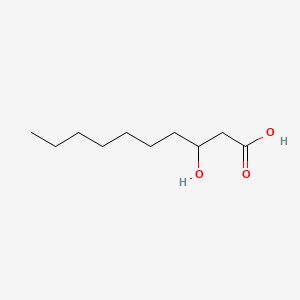
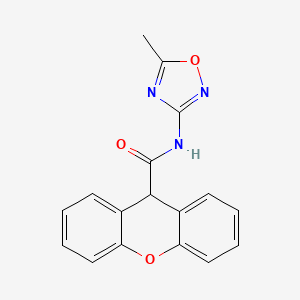
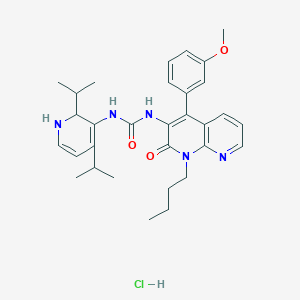
![(3S)-N-hydroxy-4-{4-[(4-hydroxybut-2-yn-1-yl)oxy]benzenesulfonyl}-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10774667.png)
![sodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10774683.png)
![2-(9H-xanthen-9-ylsulfanyl)-N-{2-[2-(9H-xanthen-9-ylsulfanyl)propanamido]ethyl}propanamide](/img/structure/B10774685.png)
![4-(cyclohexylmethyl)-1-[1-[2-[(2,3-dioxo-6-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774687.png)
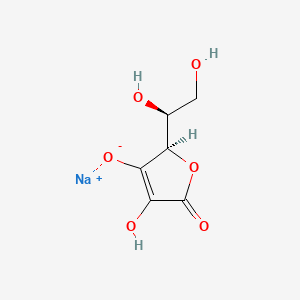
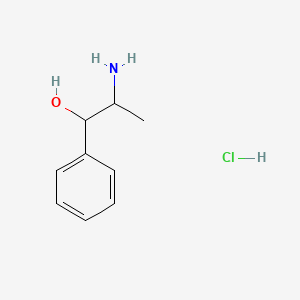
![(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[1-[3-[4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methanimine](/img/structure/B10774700.png)
![N-[1-[[cyano(methyl)amino]-methylamino]-3-(2-methylpropylsulfonyl)-1-oxopropan-2-yl]benzamide](/img/structure/B10774706.png)
